molecular formula C14H11FO B3042088 1-(3'-Fluoro[1,1'-biphenyl]-4-yl)ethanone CAS No. 5002-42-6

1-(3'-Fluoro[1,1'-biphenyl]-4-yl)ethanone

Cat. No. B3042088
CAS RN: 5002-42-6
M. Wt: 214.23 g/mol
InChI Key: CBMCNPAMKBMCBO-UHFFFAOYSA-N
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Description

“1-(3’-Fluoro[1,1’-biphenyl]-4-yl)ethanone” is a chemical compound with the molecular formula C8H7FO. It has an average mass of 138.139 Da and a monoisotopic mass of 138.048096 Da .


Molecular Structure Analysis

The molecular structure of “1-(3’-Fluoro[1,1’-biphenyl]-4-yl)ethanone” consists of a biphenyl group with a fluoro substituent at the 3’ position and an ethanone group at the 1 position .


Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 204.0±0.0 °C at 760 mmHg, and a vapour pressure of 0.3±0.4 mmHg at 25°C. The enthalpy of vaporization is 44.0±3.0 kJ/mol and the flash point is 80.6±0.0 °C. The index of refraction is 1.491 and the molar refractivity is 36.3±0.3 cm3 .

Scientific Research Applications

Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions

The strength of the C–F bond in organofluorine compounds poses challenges for the direct preparation of Grignard reagents using elemental magnesium. However, mechanochemical methods have been explored to overcome this limitation. For instance:

Pd-Catalyzed Direct Arylations

The introduction of a difluorobenzo[d][1,3]dioxole unit on heteroarenes is intriguing due to its presence in important pharmaceutical compounds. Lumacaftor, for instance, contains this motif. The reactivity of 5-bromo-2,2-difluorobenzo[d][1,3]dioxole in direct arylation reactions is noteworthy .

Anti-Proliferative Evaluation

3-(2-Methylbut-3-en-2-yl)-3’,5’-bis(trifluoromethyl)-[1,1’-biphenyl]-4-ol (5c): has been evaluated for its anti-proliferative activity. It exerts an inhibitory effect on human umbilical vein endothelial cells (HUVECs), demonstrating potential anti-angiogenic properties .

properties

IUPAC Name

1-[4-(3-fluorophenyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO/c1-10(16)11-5-7-12(8-6-11)13-3-2-4-14(15)9-13/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBMCNPAMKBMCBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3'-Fluoro[1,1'-biphenyl]-4-yl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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